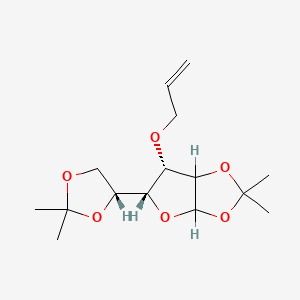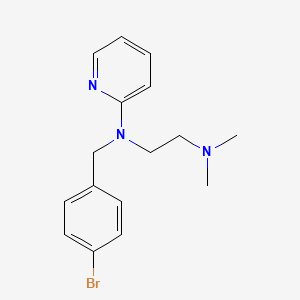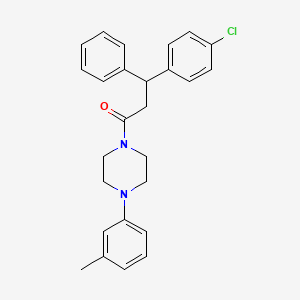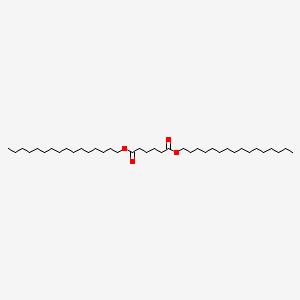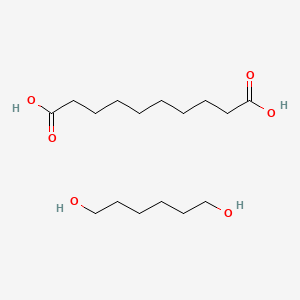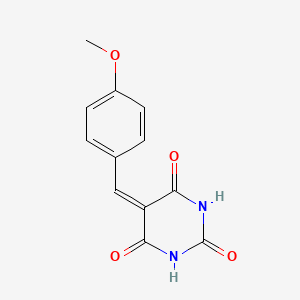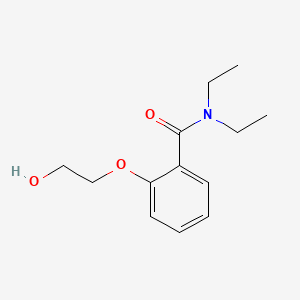
2-(2-nitrophenyl)-1H-imidazole
Übersicht
Beschreibung
2-(2-nitrophenyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a heterocyclic organic compound with a nitrophenyl group attached to an imidazole ring. The molecular formula of 2-(2-nitrophenyl)-1H-imidazole is C9H7N3O2, and its molecular weight is 193.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Anticancer Applications
2-(2-nitrophenyl)imidazole: has been studied for its potential in creating new antimicrobial and anticancer agents . Its structure allows for interaction with various biological targets, making it a valuable synthon in drug development. The nitro and imidazole groups contribute to its activity against bacteria and cancer cells, respectively.
Synthetic Chemistry: Catalysts and Green Chemistry
In synthetic chemistry, 2-(2-nitrophenyl)imidazole derivatives are used as catalysts to enhance reaction rates and improve yield . They are particularly valuable in green chemistry applications due to their ability to function under mild conditions, reducing the need for harsh chemicals and high energy inputs.
Industrial Applications: Ionic Liquids and N-Heterocyclic Carbenes
The industrial sector utilizes 2-(2-nitrophenyl)imidazole derivatives in the formation of ionic liquids and N-heterocyclic carbenes (NHCs) . These substances are essential in various processes, including as solvents and catalysts, due to their low volatility and high thermal stability.
Agriculture: Plant Growth Regulators and Pesticides
2-(2-nitrophenyl)imidazole: compounds have been explored as selective plant growth regulators and pesticides . Their ability to affect plant hormone activity makes them candidates for controlling plant growth and protecting crops from pests.
Biochemistry: Enzyme Inhibition
In biochemistry, 2-(2-nitrophenyl)imidazole is a potential enzyme inhibitor . It can bind to the active sites of enzymes, modulating their activity, which is crucial for studying biochemical pathways and developing therapeutic agents.
Material Science: Functional Materials
The compound’s versatility extends to material science, where it is used to develop functional materials . Its molecular structure can be tailored to produce materials with specific properties, such as conductivity or luminescence.
Analytical Chemistry: Chromatographic Analysis
2-(2-nitrophenyl)imidazole: derivatives serve as important components in chromatographic analysis . They can be used as standards or as part of the stationary phase to separate and identify compounds.
Environmental Science: Pollutant Removal
Lastly, in environmental science, 2-(2-nitrophenyl)imidazole is being researched for its ability to remove pollutants from water and soil . Its chemical properties may allow it to bind to contaminants, facilitating their extraction and purification.
Wirkmechanismus
Target of Action
Imidazole, the core structure of 2-(2-nitrophenyl)imidazole, is known to interact with a broad range of biological targets . The targets include various enzymes and receptors, where imidazole acts as an inhibitor or activator.
Mode of Action
The mode of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target For instance, some imidazole derivatives inhibit enzyme activity, while others may act as agonists or antagonists at various receptors
Biochemical Pathways
Imidazole is a key component of several important biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely, depending on their specific chemical structure Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability and therapeutic effect
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJHPXADNMJLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356269 | |
| Record name | 2-(2-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenyl)-1H-imidazole | |
CAS RN |
4205-06-5 | |
| Record name | 2-(2-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of 2-(2-nitrophenyl)imidazole?
A1: 2-(2-Nitrophenyl)imidazole serves as a crucial starting material for synthesizing imidazo[1,2-c]quinazolin-5(6H)-ones [] and imidazo[1,2-c]quinazolines []. These heterocyclic compounds are constructed via reductive cyclization reactions employing low-valent titanium reagents like TiCl4/Zn in conjunction with reagents such as triphosgene [], ortho-esters, aldehydes, or ketones [].
Q2: Can you provide a specific example of a compound derived from 2-(2-nitrophenyl)imidazole and its structural characteristics?
A2: One example is 5,5-dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline []. This compound is synthesized by reacting 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone using a TiCl4/Zn reagent. X-ray analysis revealed that the dihydropyrimidine ring in this compound adopts a skew-boat conformation [].
Q3: How do the reaction conditions influence the product formation when using 2-(2-nitrophenyl)imidazole?
A3: The choice of reagents and reaction conditions significantly impacts the final product structure. For instance, reacting 4,5-diphenyl-2-(2-nitrophenyl)imidazole with triethyl orthoformate in the presence of a TiCl4/Zn reagent yields 8,9-diphenylimidazo[1,2-c]quinazoline, a planar molecule with coplanar imidazole and pyrimidine rings, as confirmed by X-ray analysis []. This contrasts with the aforementioned 5,5-dimethyl derivative, highlighting the structural variations achievable by modifying reaction parameters.
Q4: Beyond its use in synthesizing heterocycles, are there other applications for 2-(2-nitrophenyl)imidazole?
A4: Research suggests that derivatives of 2-(2-nitrophenyl)imidazole, specifically imidazoquinazoline derivatives, show promise as components in organic electronic devices []. These derivatives can function as hole injection or transport materials, electron injection or transport materials, or even light-emitting materials, contributing to enhanced device performance, such as improved driving voltage and stability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





